molecular formula C15H18I3NO4 B13796532 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid CAS No. 24340-19-0

2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)hexanoic acid

Katalognummer: B13796532
CAS-Nummer: 24340-19-0
Molekulargewicht: 657.02 g/mol
InChI-Schlüssel: ZUOYTYCRBLTRRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is a complex organic compound characterized by the presence of iodine atoms and an amide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid typically involves multiple steps, starting with the iodination of a phenol derivative. The iodinated phenol is then reacted with N-methylacetamide under specific conditions to form the desired amide. The final step involves the esterification of the amide with hexanoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iodinated phenol derivatives, while reduction can produce deiodinated amides .

Wissenschaftliche Forschungsanwendungen

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects and as a diagnostic agent in imaging techniques.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of iodine atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating key enzymes, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-[[3-(N-Methylacetylamino)-2,4,6-triiodophenyl]oxy]hexanoic acid is unique due to its specific combination of iodine atoms and the hexanoic acid moiety. This structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications .

Eigenschaften

CAS-Nummer

24340-19-0

Molekularformel

C15H18I3NO4

Molekulargewicht

657.02 g/mol

IUPAC-Name

2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenoxy]hexanoic acid

InChI

InChI=1S/C15H18I3NO4/c1-4-5-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(3)8(2)20/h7,11H,4-6H2,1-3H3,(H,21,22)

InChI-Schlüssel

ZUOYTYCRBLTRRN-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)C)I)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.